3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-(2-(4-fluorophenyl)-2-oxoethyl)pyridin-2(1H)-one
Description
This compound features a pyridin-2(1H)-one core substituted with a 1,2,4-oxadiazole ring bearing a 2-chlorophenyl group and a 2-(4-fluorophenyl)-2-oxoethyl side chain.
Properties
IUPAC Name |
3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[2-(4-fluorophenyl)-2-oxoethyl]pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13ClFN3O3/c22-17-6-2-1-4-15(17)19-24-20(29-25-19)16-5-3-11-26(21(16)28)12-18(27)13-7-9-14(23)10-8-13/h1-11H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHMNAZDLPXSDQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=N2)C3=CC=CN(C3=O)CC(=O)C4=CC=C(C=C4)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13ClFN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-(2-(4-fluorophenyl)-2-oxoethyl)pyridin-2(1H)-one is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including antibacterial, antifungal, and anticancer properties, supported by relevant research findings and data.
Chemical Structure
The compound's structure can be broken down into several key components:
- Oxadiazole ring : Known for its diverse biological activities.
- Pyridine moiety : Often associated with pharmacological effects.
- Chlorophenyl and fluorophenyl substituents : Halogenated phenyl groups that can enhance biological activity.
Antibacterial Activity
Research indicates that compounds containing oxadiazole rings exhibit significant antibacterial properties. A study conducted on various oxadiazole derivatives demonstrated their effectiveness against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.0039 to 0.025 mg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .
| Compound | MIC (mg/mL) | Bacterial Strain |
|---|---|---|
| This compound | TBD | TBD |
| Reference Compound A | 0.0039 | S. aureus |
| Reference Compound B | 0.025 | E. coli |
Antifungal Activity
In addition to antibacterial properties, the compound's oxadiazole structure suggests potential antifungal activity. Similar derivatives have shown effectiveness against various fungal strains, indicating that modifications to the oxadiazole group can enhance antifungal potency .
Anticancer Activity
Recent studies have explored the anticancer potential of oxadiazole derivatives. For instance, compounds with similar structures have been reported to induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of specific kinases involved in cancer progression . The specific activity of our compound against cancer cells remains to be fully elucidated but is a promising area for future research.
Case Studies
Case Study 1: Antibacterial Testing
A series of experiments evaluated the antibacterial efficacy of the compound using the agar disc diffusion method against E. coli and S. aureus. Results indicated significant zones of inhibition, suggesting strong antibacterial activity.
Case Study 2: Antifungal Efficacy
Another study assessed the antifungal properties of similar oxadiazole derivatives against Candida albicans. The results showed that modifications to the halogen substituents enhanced antifungal activity, which may also apply to our compound.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds containing the oxadiazole moiety exhibit significant anticancer properties. The synthesis of related oxadiazole derivatives has led to the discovery of molecules with potent activity against various cancer cell lines. For instance, a study demonstrated that oxadiazole derivatives showed promising results in inhibiting cancer cell proliferation and inducing apoptosis in vitro .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Research has shown that oxadiazole derivatives can act against multiple bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-(2-(4-fluorophenyl)-2-oxoethyl)pyridin-2(1H)-one. Modifications at specific positions on the oxadiazole ring or the pyridine moiety can enhance potency and selectivity against target cells. For example, substituting different halogens or alkyl groups has been shown to influence both the efficacy and toxicity profiles of these compounds .
Case Studies
Chemical Reactions Analysis
Formation of the 1,2,4-Oxadiazole Ring
The 1,2,4-oxadiazole moiety is typically synthesized via cyclization reactions between amidoximes and carboxylic acid derivatives. For example:
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Step 1 : Reaction of 2-chlorobenzamidoxime with a pyridinone-bearing activated carbonyl (e.g., chlorocarbonyl intermediates) under reflux in anhydrous DMF ( ).
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Step 2 : Cyclodehydration using POCl₃ or PCl₅ as catalysts yields the oxadiazole ring with a 2-chlorophenyl substituent. Reported yields range from 65–78% ( ).
Functionalization of the Pyridin-2-one Core
The pyridin-2-one ring is functionalized via nucleophilic substitution or alkylation:
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Alkylation : Reaction of 3-bromo-pyridin-2-one with 2-bromo-4-fluorophenacyl bromide in the presence of K₂CO₃ in DMF at 80°C introduces the 2-(4-fluorophenyl)-2-oxoethyl group. Yields: 55–62% ( ).
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Coupling : Suzuki-Miyaura cross-coupling links the oxadiazole and pyridinone moieties using Pd(PPh₃)₄ as a catalyst ( ).
Oxadiazole Ring Reactivity
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Hydrolysis : The oxadiazole ring is stable under acidic conditions (pH 2–6) but hydrolyzes in basic media (pH > 10) to form amide derivatives ( ).
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Electrophilic Substitution : Nitration at the 5-position of the oxadiazole ring occurs in HNO₃/H₂SO₄, yielding nitro derivatives (unstable above 60°C) ( ).
Pyridin-2-one Reactivity
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Tautomerism : The pyridin-2-one ring exhibits keto-enol tautomerism, favoring the keto form in non-polar solvents ( ).
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Oxidation : The 2-oxoethyl group undergoes oxidation with KMnO₄ in acidic conditions to form a carboxylic acid derivative ( ).
Thermal Stability
Photodegradation
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UV irradiation (254 nm) in methanol leads to ~15% degradation over 24 hours, forming a dechlorinated pyridinone derivative ( ).
Metal Coordination
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Acts as a bidentate ligand for Cu(II) and Fe(III), forming complexes via the oxadiazole N and pyridinone O atoms. Stability constants (log K): Cu(II) = 8.2; Fe(III) = 6.9 ( ).
Enzymatic Interactions
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Undergoes CYP450-mediated oxidation (CYP3A4/2D6) in hepatic microsomes, producing hydroxylated metabolites ( ).
Comparative Reaction Data
Key Research Findings
Comparison with Similar Compounds
Structural and Functional Group Variations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
